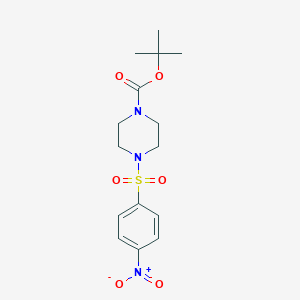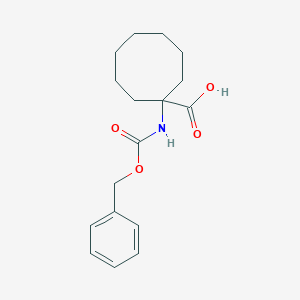
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate, also known as Boc-HPA, is a chemical compound that has been studied extensively for its potential applications in medicinal chemistry. It is a type of azetidine derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer.
Biochemical and Physiological Effects:
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been shown to have a wide range of biological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer effects, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate. One potential direction is to further explore its anti-inflammatory and analgesic properties and investigate its potential as a treatment for pain and inflammation. Another potential direction is to further explore its anti-cancer properties and investigate its potential as a treatment for cancer. Additionally, future research could focus on developing new synthesis methods for Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate that improve its solubility and make it easier to use in experiments.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSGWPVVVBDNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)


![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)





![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

